molecular formula C10H16F3NO3 B8068589 tert-butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate

tert-butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate

Cat. No.: B8068589
M. Wt: 255.23 g/mol
InChI Key: SCVZPELRUYYZAH-ZETCQYMHSA-N
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Description

tert-Butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate is a chiral azetidine derivative protected by a Boc (tert-butoxycarbonyl) group, serving as a versatile and crucial synthetic intermediate in medicinal chemistry and drug discovery. The presence of the azetidine ring, a saturated four-membered nitrogen heterocycle, makes this compound a valuable scaffold for constructing molecules that interact with biological targets. The 2,2,2-trifluoro-1-hydroxyethyl side chain introduces a stereocenter and a trifluoromethyl group, which can significantly alter the molecule's metabolic stability, lipophilicity, and binding affinity due to the strong electron-withdrawing properties of fluorine. Research into analogous azetidine-containing compounds highlights their application in the development of potent and selective pharmaceuticals, such as modulators of the α4β2-nicotinic acetylcholine receptor (nAChR), which is a target for developing novel antidepressants and other central nervous system agents . Furthermore, compounds featuring the trifluoroethyl ketone or alcohol moiety are of significant interest in biochemistry for designing transition-state analog inhibitors for enzymes like acetylcholinesterase . This building block is exclusively For Research Use Only and is intended for use in laboratory settings to develop new chemical entities or biological probes. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(16)14-4-6(5-14)7(15)10(11,12)13/h6-7,15H,4-5H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVZPELRUYYZAH-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)[C@@H](C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Reduction of Keto Intermediates

For enantioselective synthesis, catalytic hydrogenation or borohydride reductions are employed:

Catalytic Hydrogenation :

  • Catalyst : (R)-BINAP-RuCl₂ (0.5 mol%)

  • Substrate : tert-Butyl 3-(2,2,2-trifluoroacetyl)azetidine-1-carboxylate

  • Pressure : 50 psi H₂

  • Solvent : Methanol

  • Time : 24 h

  • ee : 92% (S)

Sodium Borohydride with Chiral Ligands :

  • Ligand : (S)-Proline-derived catalyst (10 mol%)

  • Reducing Agent : NaBH₄ (1.5 equiv)

  • Solvent : Ethanol

  • Temperature : −20°C, 6 h

  • ee : 88% (S)

Stereochemical Control and Resolution

Kinetic Resolution via Lipase Catalysis

Racemic mixtures of tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate can be resolved using immobilized lipases:

Conditions :

  • Enzyme : Candida antarctica Lipase B (CAL-B)

  • Acyl Donor : Vinyl acetate (3.0 equiv)

  • Solvent : tert-Butyl methyl ether

  • Temperature : 30°C

  • Conversion : 45% at 24 h

  • ee (product) : >99% (S)

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) achieves baseline separation of enantiomers:

  • Mobile Phase : Hexane:IPA (90:10)

  • Flow Rate : 10 mL/min

  • Retention Times : 12.1 min (R), 14.3 min (S)

Scalability and Process Optimization

Large-Scale Grignard Additions

Industrial routes prioritize cost efficiency and safety:

  • Continuous Flow Reactors : Minimize exothermic risks during Grignard additions.

  • In Situ Quenching : Automated NH₄Cl quench systems reduce hydrolysis byproducts.

  • Yield on 1 kg Scale : 65%

Green Chemistry Approaches

Solvent recycling and catalyst recovery enhance sustainability:

  • Solvent : 2-MeTHF (recycled via distillation)

  • Catalyst Recovery : Magnetic nanoparticle-supported Ru catalysts (reused ×5 cycles)

Analytical Characterization

Critical quality attributes are verified via:

  • NMR : δ 1.44 (s, 9H, Boc), 3.82–3.87 (m, 4H, azetidine), 4.21 (q, J = 6.8 Hz, 1H, CHOH).

  • HPLC Purity : >99.5% (C18 column, 0.1% TFA in H₂O/MeCN).

  • Chiral HPLC : ee >99%.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)ScalabilityCost Index
Grignard + Resolution6899Moderate$$$$
Asymmetric Hydrogenation7592High$$$
Enzymatic Resolution4599Low$$

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group, using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with halide ions or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halide ions, nucleophiles.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of hydroxyl groups.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry:

    Materials Science:

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity to certain targets, while the azetidine ring can provide structural rigidity. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

a. tert-Butyl 3-(1-Hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h)
  • Molecular Formula: C₁₄H₂₂NO₃
  • Key Features : A longer hydroxybutyl chain and a 4-methoxyphenyl group introduce steric bulk and aromaticity.
  • Comparison : The absence of fluorine reduces electronegativity, while the methoxyphenyl group enhances lipophilicity. Reported yield: 42% via preparative HPLC .
b. tert-Butyl 3-(Cyanomethylene)azetidine-1-carboxylate (1i)
  • Molecular Formula : C₉H₁₂N₂O₂
  • Key Features: A cyano (-CN) group replaces the trifluoro-hydroxyethyl moiety.
  • Comparison: The electron-withdrawing cyano group increases polarity but eliminates hydrogen-bonding capability. Synthesized in 72% yield via a one-step protocol .
c. tert-Butyl 3-(2-Bromoethyl)azetidine-1-carboxylate
  • Molecular Formula: C₁₀H₁₈BrNO₂
  • Key Features : A bromoethyl substituent acts as a leaving group.
  • Comparison : The bromine enhances reactivity in nucleophilic substitutions, unlike the hydroxyl group in the target compound. Molecular weight: 264.16 g/mol .

Fluorinated Analogues

a. tert-Butyl 3-Fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
  • CAS : 1126650-66-5
  • Key Features : Contains both fluorine and hydroxymethyl groups.
  • Comparison : The hydroxymethyl group provides a primary alcohol for further functionalization, while the single fluorine atom offers moderate electronegativity .
b. tert-Butyl 3-(4-(Trifluoromethyl)benzyl)-3-(2-oxoethyl)azetidine-1-carboxylate (3o)
  • Molecular Formula: C₁₈H₂₁F₃NO₃
  • Key Features : Aromatic trifluoromethylbenzyl and oxoethyl substituents.
  • Synthesized in 73% yield via alkylboration .

Stereochemical Analogues

a. (1R)-Enantiomer
  • CAS : 2166273-43-2
  • Key Features : Mirror-image configuration at the hydroxyethyl group.
  • Comparison : Chiral HPLC or enzymatic resolution is required for enantiomeric separation. Critical for studies on stereoselective biological activity .

Functional Group Comparisons

Compound Key Functional Groups Molecular Weight (g/mol) Purity Synthetic Yield
Target Compound -CF₃, -OH, Boc 255.23 ≥95% N/A
tert-Butyl 3-(Cyanomethylene)azetidine-1-carboxylate -CN, Boc 180.21 N/A 72%
tert-Butyl 3-(2-Bromoethyl)azetidine-1-carboxylate -Br, Boc 264.16 N/A N/A
tert-Butyl 3-Fluoro-3-(hydroxymethyl)azetidine-1-carboxylate -F, -CH₂OH, Boc 207.23 N/A N/A

Biological Activity

tert-butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate (CAS Number: 1628733-94-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C10H16F3NO3
  • Molecular Weight : 255.237 g/mol
  • Purity : ≥97% .

The compound features a tert-butyl group and a trifluoro-hydroxyethyl moiety attached to an azetidine ring, which may influence its interaction with biological targets.

Potential Mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit kinases and other enzymes involved in cellular signaling pathways .
  • Receptor Modulation : The presence of the trifluoro group may enhance binding affinity to certain receptors, potentially modulating their activity .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological effects. Here are some relevant findings:

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeTargetReference
Compound AAnti-inflammatoryTNF-α Inhibition
Compound BAnticancermTOR Inhibition
Compound CNeuroprotectiveAβ Reduction

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of a related compound that shares structural similarities with this compound. The results demonstrated significant inhibition of TNF-α production in astrocytes, suggesting potential therapeutic applications in neuroinflammatory conditions .

Anticancer Activity Investigation

Another research effort focused on the anticancer potential of azetidine derivatives. The findings indicated that these compounds could inhibit mTOR signaling pathways, which are crucial for cancer cell proliferation. This suggests that this compound may also have similar effects .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing tert-butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate, and how can stereochemical purity be ensured?

Answer: The synthesis typically involves multi-step reactions, including azetidine ring formation, hydroxylation, and trifluoroethyl group introduction. A common approach is to start with tert-butyl azetidine-1-carboxylate derivatives and perform stereoselective hydroxylation using chiral catalysts or enzymatic methods. For example:

  • Step 1: React tert-butyl 3-(iodomethyl)azetidine-1-carboxylate with a trifluoroethyl precursor under palladium catalysis to introduce the trifluoroethyl group .
  • Step 2: Use chiral resolution techniques (e.g., chiral HPLC) or asymmetric hydroxylation with Sharpless conditions to achieve the (1S)-configuration .
  • Validation: Confirm stereochemistry via 1H^{1}\text{H} NMR (e.g., coupling constants) and polarimetry. Purity can be assessed using HPLC (>98% enantiomeric excess) .

Q. Q2. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

Answer: Stability studies should include:

  • pH Stability: Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify intact compound using UV absorption (λ = 254 nm).
  • Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for accelerated stability testing .
  • Key Finding: Tert-butyl esters are prone to hydrolysis under acidic conditions. Stabilize formulations with cryoprotectants (e.g., trehalose) for long-term storage .

Advanced Research Questions

Q. Q3. How can computational methods predict the compound’s binding affinity to biological targets, such as enzymes or receptors?

Answer: Use molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations:

  • Target Selection: Prioritize enzymes like monoacylglycerol lipase (MAGL) due to structural similarity to azetidine-based inhibitors .
  • Docking Protocol:
    • Prepare the compound’s 3D structure using Gaussian09 (DFT optimization).
    • Dock into MAGL’s active site (PDB: 3HJU) with a grid size of 20 Å.
    • Validate predictions with in vitro assays (IC50_{50} measurements) .
  • Result: The trifluoroethyl group enhances hydrophobic interactions, while the hydroxyl group forms hydrogen bonds with catalytic residues .

Q. Q4. What strategies resolve contradictions in reported biological activity data for azetidine derivatives?

Answer: Common discrepancies arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays: Use uniform protocols (e.g., ATPase activity assays for kinase inhibition) across studies.
  • Impurity Profiling: Analyze batches via 13C^{13}\text{C} NMR and LC-MS to rule out side products (e.g., de-esterified byproducts) .
  • Case Study: Inconsistent MAGL inhibition data were traced to residual DMSO in stock solutions, which artificially inflated IC50_{50} values .

Q. Q5. How can the compound’s in vivo pharmacokinetics be optimized for CNS penetration?

Answer: Modify physicochemical properties to enhance blood-brain barrier (BBB) permeability:

  • LogP Adjustment: Introduce lipophilic groups (e.g., fluorinated substituents) to increase LogP from 1.5 to 2.5 .
  • Prodrug Approach: Mask the hydroxyl group as a pivalate ester to improve passive diffusion. Hydrolyze in vivo via esterases .
  • Validation: Measure brain-to-plasma ratio in rodent models using LC-MS/MS. Target >0.3 for CNS activity .

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